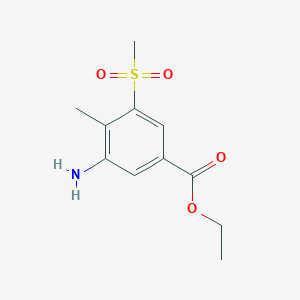![molecular formula C10H9BrN2O B11862215 2-Bromo-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone CAS No. 420119-18-2](/img/structure/B11862215.png)
2-Bromo-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of the bromine atom and the imidazo[1,2-a]pyridine moiety in its structure makes it a valuable scaffold for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in chloroform (CHCl3), leading to the substitution of a hydrogen atom at the C-3 position with a bromine atom . This reaction proceeds under mild conditions and is confirmed by X-ray structural analysis.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale halogenation reactions using bromine or other brominating agents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the imidazo[1,2-a]pyridine moiety.
Radical Reactions: Functionalization via radical reactions is also possible, often involving transition metal catalysis or metal-free oxidation.
Common Reagents and Conditions
Bromine (Br2): Used for the initial halogenation.
Sodium Methoxide (NaOMe): Employed in substitution reactions.
Transition Metal Catalysts: Utilized in radical reactions for further functionalization.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminated derivatives, while oxidation reactions can produce oxidized imidazo[1,2-a]pyridine compounds.
Aplicaciones Científicas De Investigación
2-Bromo-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for developing drugs with antimicrobial, antiviral, and anticancer properties.
Biological Studies: Employed in studying the biological activity of imidazo[1,2-a]pyridine derivatives, including their interactions with enzymes and receptors.
Material Science: Utilized in the development of light-sensitive dyes and optical media for data storage.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone involves its interaction with biological targets such as enzymes and receptors. The bromine atom and the imidazo[1,2-a]pyridine moiety play crucial roles in binding to these targets, leading to various biological effects. The exact molecular pathways depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide: Known for its antimicrobial properties.
Zolpidem: A medication for treating insomnia, containing the imidazo[1,2-a]pyridine moiety.
Saripidem: A sedative and anxiolytic drug with a similar structure.
Uniqueness
2-Bromo-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone is unique due to its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to other imidazo[1,2-a]pyridine derivatives.
Propiedades
Número CAS |
420119-18-2 |
|---|---|
Fórmula molecular |
C10H9BrN2O |
Peso molecular |
253.09 g/mol |
Nombre IUPAC |
2-bromo-1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C10H9BrN2O/c1-7-10(8(14)6-11)13-5-3-2-4-9(13)12-7/h2-5H,6H2,1H3 |
Clave InChI |
RNKKANZRLMVYNN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N2C=CC=CC2=N1)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 3-formyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B11862137.png)






![1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11862183.png)
![8-(Trifluoromethyl)isoxazolo[4,3-c]quinolin-3(1H)-one](/img/structure/B11862189.png)

![8-tert-Butyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11862201.png)

![2-(2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethyl)pyridine](/img/structure/B11862211.png)
